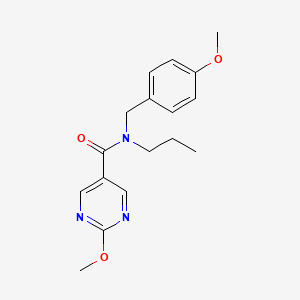
1-(2,2-dimethylpropanoyl)-N-(3-methylbutyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves strategic functionalization of the piperidine ring to achieve desired pharmacological properties. In a related study, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the importance of substituents on the piperidine nitrogen for activity enhancement. Similarly, Van Daele et al. (1976) and Cueva et al. (2009) developed potent analgesics by modifying the piperidine structure, indicating a versatile approach to synthesizing these compounds for increased potency and selectivity (Sugimoto et al., 1990) (Van Daele et al., 1976) (Cueva et al., 2009).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. Shim et al. (2002) and Kinoyama et al. (2006) explored the conformational analysis of piperidine antagonists, underscoring the significance of specific structural features for binding to receptors. These studies demonstrate the relationship between molecular structure and pharmacological activity, which is essential for the design of effective therapeutic agents (Shim et al., 2002) (Kinoyama et al., 2006).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that modify their properties and potential applications. For example, the synthesis and molecular structure of related compounds have been studied to understand their reactivity and interaction mechanisms with biological targets. These studies contribute to the knowledge of how structural modifications affect the chemical behavior and pharmacological profiles of piperidine derivatives (Khan et al., 2013).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and therapeutic efficacy. Investigations into the physical properties of these compounds provide insights into their pharmacokinetic profiles and suitability for drug development. Research on specific piperidine compounds has shed light on the relationship between their physical properties and pharmacological effectiveness (Matulevičiūtė et al., 2021).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their stability, reactivity, and interaction with biological targets, are critical for their function as therapeutic agents. Studies focusing on the synthesis, characterization, and evaluation of these compounds contribute to a deeper understanding of their chemical behavior and potential as drugs. This knowledge is crucial for optimizing the efficacy and safety of piperidine-based medications (Cai et al., 2008).
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-12(2)6-9-17-14(19)13-7-10-18(11-8-13)15(20)16(3,4)5/h12-13H,6-11H2,1-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAXOCWCWIZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methoxymethyl)-3-(4-methoxyphenyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4446789.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4446793.png)

![3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4446804.png)
![3-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4446852.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B4446859.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4446867.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4446877.png)
![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446887.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4446889.png)
![4-[bis(4-fluorophenyl)methyl]-N-(2-furylmethyl)-1-piperazinecarboxamide](/img/structure/B4446893.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4446896.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4446903.png)
